1-(4-Chlorophenyl)azepan-2-one
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Overview
Description
1-(4-Chlorophenyl)azepan-2-one is a chemical compound with the molecular formula C12H14ClNO. It belongs to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of a chlorophenyl group attached to the azepanone ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)azepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 4-chlorobenzylamine with caprolactam under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the azepanone ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted azepanones.
Scientific Research Applications
1-(4-Chlorophenyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)pyrrolidin-2-one
- 1-(3,5-Dichlorophenyl)pyrrolidin-2-one
- 1-(4-Chlorophenyl)pyrrolidin-2-one
- 1-(3-Chlorophenyl)piperidin-2-one
Uniqueness: 1-(4-Chlorophenyl)azepan-2-one is unique due to its seven-membered azepanone ring, which imparts distinct chemical and biological properties compared to other similar compounds with five- or six-membered rings.
Properties
CAS No. |
62386-20-3 |
---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)azepan-2-one |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2 |
InChI Key |
UEGMLNNXJSTTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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